Thiochroman-4-carboxylic Acid
Overview
Description
Thiochroman-4-carboxylic acid is a sulfur-containing heterocyclic compound It is structurally related to chromones (benzopyrans), which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
Thiochroman-4-carboxylic Acid has been identified as a potential leishmanicidal agent . Its primary targets are the intracellular amastigotes of Leishmania panamensis, a parasite responsible for cutaneous leishmaniasis .
Mode of Action
The exact mode of action of this compound on Leishmania panamensisIt has been observed that derivatives of this compound bearing a vinyl sulfone moiety display high antileishmanial activity . When the double bond or the sulfone moiety is removed, the activity decreases .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be elucidated. The compound’s structural relationship with chromones, which are known to have various biological activities, suggests that it may affect similar pathways .
Result of Action
This compound and its derivatives have shown significant antileishmanial activity against Leishmania panamensis, with some compounds displaying EC50 values lower than 10 μM . This suggests that the compound can effectively inhibit the growth of the parasite at low concentrations .
Biochemical Analysis
Biochemical Properties
It is known that thiochroman-4-one derivatives, which include Thiochroman-4-carboxylic Acid, have shown promising biological activities . These compounds have been tested against intracellular amastigotes of Leishmania panamensis and have shown antileishmanial activity
Cellular Effects
Thiochroman-4-one derivatives have shown antileishmanial activity, indicating that they may have an impact on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiochroman-4-carboxylic acid can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to produce 3-(phenylthio)-propanoic acids. These intermediates then undergo intramolecular Friedel-Crafts acylation to yield this compound in moderate yields .
Another method involves the conjugate addition of thiophenols to α,β-unsaturated carboxylic acids, followed by treatment with a strong dehydrating agent or the formation of the corresponding acid chlorides and subsequent treatment with a Lewis acid like aluminum chloride or tin tetrachloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Thiochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiochroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiochroman derivatives.
Scientific Research Applications
Thiochroman-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antileishmanial and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: Thiochroman derivatives are explored for their optical and electronic properties, making them candidates for use in organic electronics and photonics.
Properties
IUPAC Name |
3,4-dihydro-2H-thiochromene-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYWCQEUVIXPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920843 | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112605-32-0, 80858-99-7 | |
Record name | Thiochroman-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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